molecular formula C12H21NO B14443558 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol CAS No. 73495-63-3

3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol

Cat. No.: B14443558
CAS No.: 73495-63-3
M. Wt: 195.30 g/mol
InChI Key: SNFQBHZULFXOGB-UHFFFAOYSA-N
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Description

3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol is a complex organic compound with the molecular formula C12H21NO and a molecular weight of 195.3012 . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the correct formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler tricyclic amine.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tricyclic ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The amino and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol is unique due to its specific ring arrangement and the presence of both amino and hydroxyl groups. This combination of features makes it particularly interesting for research and industrial applications, as it offers a range of chemical reactivity and potential biological activity not found in other similar compounds.

Properties

CAS No.

73495-63-3

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

5-amino-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydro-as-indacen-4-ol

InChI

InChI=1S/C12H21NO/c13-11-9-5-1-3-7(9)8-4-2-6-10(8)12(11)14/h7-12,14H,1-6,13H2

InChI Key

SNFQBHZULFXOGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CCCC3C(C(C2C1)N)O

Origin of Product

United States

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